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Compound of Interest

4,6-Dimethylmorpholine-2-
Compound Name:

carbohydrazide
CAS No.: 1935213-04-9
Cat. No.: B2457018

Get Quote

Executive Summary & Strategic Context

4,6-Dimethylmorpholine-2-carbohydrazide (CAS: 1932539-41-7 for cis-racemate)
represents a distinct class of morpholine scaffolds where the hydrazide functionality is
appended to the carbon skeleton (C2) rather than the nitrogen (N4).[1] Unlike common
morpholine-4-carbohydrazides, this molecule retains a basic, tertiary amine at position 4,
significantly altering its hydrogen-bonding landscape and salt-formation potential.[1]

This guide outlines the protocol for generating, analyzing, and publishing X-ray diffraction
(XRD) data for this compound, comparing it against standard morpholine congeners to validate
its structural integrity and stereochemical configuration.

Core Comparison Targets
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Target: 4,6-

) ) Comparator: Morpholine-4-
Feature Dimethylmorpholine-2-

} carbohydrazide
carbohydrazide

Tertiary Amine ( Amide Nitrogen (

N4 Character ) — Basic, H-bond acceptor

) — Non-basic, planar.

only.[1]
o Two Stereocenters (C2, C6) — Achiral (unless C-substituted).
Chirality ] ) )
cis/trans isomerism. [1]
) Hydrazide (Donor/Acceptor) + Hydrazide (Donor/Acceptor)
H-Bonding
N4 (Acceptor).[1] only.
) Chair (likely), stabilized by 2,6-  Chair, constrained by N-amide
Conformation

substituents.[1] resonance.[1]

Experimental Protocol: Crystal Growth & Data
Collection

Objective: Obtain single crystals suitable for high-resolution (<0.8 A) structure determination.

A. Crystallization Strategy (Self-Validating)

The presence of the basic N4-methyl group and the polar hydrazide moiety creates a "solubility
paradox" (soluble in polar, insoluble in non-polar).

e Method 1: Slow Evaporation (Neutral Form)[1]
o Solvent: Ethanol/Ethyl Acetate (1:1 v/v).

o Rationale: Ethanol solubilizes the hydrazide; EtOAc promotes aggregation of the
hydrophobic methyl groups.

e Method 2: Salt Formation (Protonated Form)[1]

o Reagent: 1.0 eq. Fumaric Acid or Oxalic Acid in Methanol.
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o Rationale: Protonation of N4 locks the morpholine conformation and introduces strong
charge-assisted H-bonds, often yielding robust crystals.[1]

B. Data Collection Parameters|[2][3][4]

o Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal motion of the flexible
hydrazide tail).

e Radiation: Mo-K

(

A) is preferred to minimize absorption, though Cu-K

IS acceptable for absolute configuration determination of chiral samples.[1]

Structural Analysis & Comparative Metrics

This section details the specific geometric parameters to extract and compare.

A. Conformational Analysis (The "Chair" Check)

The morpholine ring typically adopts a chair conformation.[2][3] For the 4,6-dimethyl-2-
substituted system, the relative orientation of substituents is critical.[1]

e Metric: Calculate the Cremer-Pople puckering parameters (
).
o Expectation: Ideal chair

or

o Stereochemistry Validation: In the cis-isomer, both the C2-hydrazide and C6-methyl groups
should ideally occupy equatorial positions to minimize 1,3-diaxial interactions.[1] If the N4-
methyl is also equatorial, this confirms the most stable all-equatorial conformer.[1]

B. Hydrazide Geometry
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The hydrazide group (

) is the primary reactive site.

o Planarity: Measure the torsion angle

o Target:
(Planar, indicating resonance delocalization).
o Comparator: If
, Steric strain from the adjacent morpholine ring is destabilizing the hydrazide resonance.
e Bond Lengths:

o : Expected ~1.23 A.
o : Expected ~1.41 A,
o Significance: Deviations >0.02 A suggest electronic coupling with the morpholine ring

(unlikely in C2-linked, likely in N4-linked).[1]

C. Supramolecular Synthons

Analyze the packing for the "Hydrazide Dimer" motif.
e Motif:
dimer formation via

hydrogen bonds.

 Validation: This motif is robust in hydrazides. Absence of this motif suggests the N4-methyl
group is sterically interfering with packing, a key differentiator from the N4-unsubstituted
analogs.[1]

Comparative Data Presentation
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Use the following table structure to present your derived data against standard literature

values.
Table 1: Crystallographic Metrics Comparison
4,6- Morpholine-4-
Dimethylmorpholine-  carbohydrazide )
Parameter . ) Interpretation
2-carbohydrazide (Literature
(Experimental) Reference)
Chiral samples often
crystallize in non-
Space Group [e.g., P21/c] P21/n )
centrosymmetric
groups (e.g., P21).[1]
Ring Puckering ( Similar chair intensity
[e.g., 0.56 A] 0.58 A
) expected.
CRITICAL: Confirms
Pyramidal ( Planar (
N4 Geometry VS
) )

hybridization.

C-linked hydrazides
C2-C(0O) Bond [e.g., 1.51 A] N/A (N-C bond) have free rotation; N-
linked are rigid.[1]

The basic N4 in the
2D Sheets (N-H...O + ]
H-Bond Network NL.H-N) 1D Chains (N-H...O) target adds a new
acceptor dimension.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow from crystal growth to structural validation.
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Phase 1: Crystallization

Crude 4,6-Dimethylmorpholine-

2-carbohydrazide

Solvent Screen:
Ethanol vs. MeOH/Oxalic Acid

:

Slow Evaporation
(4°C vs 25°C)

Data Collection
(Mo-Ka, 100K)

:

Structure Solution
(SHELXT / OLEX2)

'

Refinement (R1 < 5%)

- ———————————— o —————— M ————————————— -

Phase 3: Zomparative\Validation

N4 Geometry Check Stereochem Check
(Pyramidal = Pass) (2,6-cis vs trans)
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& QSAR Insight
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Caption: Workflow for validating the structural identity of 4,6-dimethylmorpholine-2-
carbohydrazide, emphasizing the critical N4-geometry check.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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